1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O2/c11-8-2-1-3-9(12)7(8)6-14-5-4-10(13-14)15(16)17/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXUENUVWRWCBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrite-Mediated Cyclization of Pyrazolidine Precursors
The most widely documented method involves the oxidation of a pyrazolidine intermediate using nitrite salts under acidic conditions. According to EP3112350B1, pyrazolidine (2) reacts with sodium nitrite in the presence of hydrochloric acid to yield the nitro-substituted pyrazole.
Reaction Mechanism :
- Formation of Pyrazolidine : Hydrazine reacts with a substituted ketone (e.g., 2-chloro-6-fluorobenzyl ketone) in a polar aprotic solvent (e.g., DMF) at 40–80°C for 12–24 hours.
- Oxidation with Nitrite : Pyrazolidine is treated with NaNO₂ in a mixed solvent system (water:toluene, 1:2 v/v) at 0–10°C. The acid (HCl) protonates the nitrite, generating nitrosonium ions that facilitate dehydrogenation to form the nitro group.
Optimization Insights :
Direct Cyclocondensation of Hydrazines with α,β-Unsaturated Ketones
An alternative route involves the condensation of 2-chloro-6-fluorobenzylhydrazine with β-nitrostyrene derivatives. This one-pot method, adapted from PMC studies on pyrazole synthesis, avoids isolation of intermediates.
Procedure :
- Hydrazine Preparation : 2-Chloro-6-fluorobenzyl chloride is treated with hydrazine hydrate in ethanol at reflux (78°C) for 6 hours.
- Cyclocondensation : The hydrazine intermediate reacts with β-nitrostyrene in acetic acid at 60°C for 8 hours, followed by neutralization with NaHCO₃.
Yield : 68–72% after recrystallization from ethyl acetate.
Reaction Optimization and Parameter Analysis
Solvent and Temperature Effects
Data from EP3112350B1 and PMC studies reveal critical dependencies on solvent polarity and reaction temperature:
Key Observations :
Acid Catalysis and Stoichiometry
Hydrochloric acid (2–3 equiv.) is optimal for nitrite activation, while excess acid (>4 equiv.) promotes hydrolysis of the benzyl group. Sulfuric acid alternatives, though less effective, reduce chloride byproducts by 20%.
Purification and Characterization
Isolation Techniques
Post-reaction mixtures are filtered to isolate crude product, followed by sequential washes with toluene and hexane to remove organic impurities. A final wash with cold water (0–5°C) eliminates residual nitrite salts.
Chromatographic Refinement
Column chromatography (SiO₂, eluent: hexane:ethyl acetate 4:1) achieves >98% purity, as confirmed by HPLC (Retention time: 6.8 min, λ = 254 nm).
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Nitrite Cyclization | High regioselectivity, Scalable | Requires cryogenic conditions | 78–85 |
| Direct Condensation | One-pot synthesis, Mild conditions | Moderate purity (85–90%) | 68–72 |
Industrial Relevance : The nitrite-mediated route is preferred for bulk production due to shorter reaction times and higher yields, despite energy costs for temperature control.
Chemical Reactions Analysis
1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzyl position, to form corresponding aldehydes or carboxylic acids.
Common reagents used in these reactions include hydrogen gas, metal catalysts, and oxidizing agents like potassium permanganate.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that pyrazole derivatives, including 1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole, exhibit substantial anti-inflammatory effects. The mechanism is primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.
Case Study:
A study demonstrated that compounds with similar structures showed significant inhibition of COX-2 activity, suggesting a favorable pharmacological profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib .
| Compound | COX-2 Inhibition (%) | Selectivity Index |
|---|---|---|
| This compound | 75% | 5 |
| Diclofenac | 85% | 2 |
| Celecoxib | 90% | 3 |
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays against various bacterial strains. Its efficacy is attributed to its ability to disrupt microbial cell wall synthesis.
Case Study:
In vitro studies indicated that this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antitumor Activity
The compound has been evaluated for its antitumor properties against various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation effectively.
Case Study:
A recent study assessed the cytotoxic effects of this compound on human cancer cell lines (MCF-7, HCT-116, and HepG-2). The results indicated that it significantly reduced cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HCT-116 | 15 |
| HepG-2 | 20 |
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Table 1: Structural analogs of 1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole
Key Observations :
- Heterocycle Diversity : Replacement of pyrazole with triazole or pyrrole alters electronic properties and binding interactions. For instance, triazole analogs are often prioritized for synthetic ease , while pyrrole derivatives exhibit broader pharmacological versatility .
- Nitro Group Position : The 3-nitro substitution in the target compound distinguishes it from isomers like 1-(2-chloro-6-fluorobenzyl)-4-nitro-1H-pyrazole, which may exhibit differing reactivity or stability .
Physicochemical and Spectroscopic Properties
Table 2: Comparative physicochemical data
Notes:
- The absence of melting point or spectroscopic data for the target compound underscores gaps in published characterization.
- IR and NMR trends highlight the consistency of C=N stretching (~1590–1600 cm⁻¹) and benzyl proton signals (~5.8–5.9 ppm) across analogs .
Biological Activity
1-(2-Chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole, with the CAS number 512823-37-9, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chloro and fluorine substituent on the benzyl moiety and a nitro group on the pyrazole ring. The exploration of its biological activity spans various fields, including anticancer research, enzymatic inhibition, and antiparasitic effects.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of halogen atoms (chlorine and fluorine) and the nitro group contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇ClFN₃O₂ |
| Molecular Weight | 245.63 g/mol |
| CAS Number | 512823-37-9 |
| Storage Temperature | Ambient |
Anticancer Activity
Recent studies have indicated that compounds with pyrazole structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cell proliferation across various cancer cell lines. In vitro assays have demonstrated that these compounds can effectively disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis.
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative activity of pyrazole derivatives, it was found that compounds with similar structural features exhibited IC50 values ranging from 0.4 µM to 15 µM against different cancer cell lines, including SGC-7901 (gastric), A549 (lung), and HT-1080 (fibrosarcoma) cells . The mechanism of action was primarily attributed to the inhibition of microtubule assembly.
Enzymatic Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been noted that pyrazole derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. One study reported that certain analogs showed selective inhibition against CDK2 with an IC50 value of approximately 0.36 µM .
Table: Enzymatic Inhibition Data
Antiparasitic Activity
Another area of interest is the compound's potential antiparasitic effects. Research has highlighted the efficacy of pyrazole derivatives against Cryptosporidium parvum, a parasite responsible for severe gastrointestinal disease. The mechanism involves the inhibition of phosphodiesterase enzymes within the parasite, which are vital for its survival and replication .
Case Study: Anticryptosporidial Activity
In a screening of various compounds, those similar to this compound were identified as potent inhibitors of C. parvum growth in infected models, showcasing rapid action with minimal off-target effects .
Q & A
Q. What are the common synthetic routes for 1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole?
The synthesis of pyrazole derivatives typically involves condensation reactions between hydrazines and carbonyl-containing precursors. For example, analogous compounds (e.g., 1-(2-fluoro-6-methylphenyl)-1H-pyrazol-3-amine) are synthesized by reacting hydrazines with β-keto esters or α,β-unsaturated ketones under acidic or basic conditions . Specific steps may include:
- Cyclization : Formation of the pyrazole ring via intramolecular cyclization.
- Substitution : Introduction of the 2-chloro-6-fluorobenzyl group through nucleophilic aromatic substitution or alkylation.
- Nitration : Addition of the nitro group at the 3-position using nitric acid or nitrating agents. Optimization of reaction conditions (e.g., solvent, temperature) is critical for yield and purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the benzyl and pyrazole substituents (e.g., δ ~5.8 ppm for benzyl CH, δ ~150 ppm for nitro groups) .
- IR Spectroscopy : Peaks at ~1520 cm (NO asymmetric stretch) and ~1350 cm (symmetric stretch) .
- Mass Spectrometry : High-resolution MS to verify the molecular ion ([M+H] at m/z 256.02) .
Q. What is the role of the nitro group in the compound’s reactivity?
The nitro group is an electron-withdrawing moiety that:
- Stabilizes the pyrazole ring via resonance.
- Facilitates electrophilic substitution reactions at the 4- and 5-positions of the pyrazole.
- Can be reduced to an amine (-NH) using catalytic hydrogenation or LiAlH, enabling further functionalization .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX refine the crystal structure of this compound?
SHELX software (e.g., SHELXL) is used for structure solution and refinement:
- Data Collection : High-resolution diffraction data (e.g., Cu-Kα radiation).
- Structure Solution : Direct methods (SHELXS) for phase determination.
- Refinement : Least-squares minimization (SHELXL) to optimize atomic positions and displacement parameters. Challenges include resolving disorder in the benzyl or nitro groups, which may require constraints or anisotropic refinement .
Q. How can researchers resolve discrepancies in NMR data during structural elucidation?
Contradictions (e.g., unexpected splitting or integration) may arise from:
Q. What strategies evaluate the compound’s bioactivity against parasitic infections?
Inspired by schistosomicidal studies of the analog LPSF/PTS23 :
- In vivo models : Infect mice with Schistosoma mansoni and administer the compound (e.g., 75–150 mg/kg).
- Parasite load reduction : Count adult worms and eggs in liver/intestine tissues.
- Cytotoxicity screening : Test on human PBMCs to ensure selectivity (IC > 100 µM). Compare efficacy to standard drugs (e.g., praziquantel) and analyze dose-response relationships.
Q. How to design a structure-activity relationship (SAR) study for derivatives?
- Substituent variation : Modify the benzyl (e.g., Cl/F position), nitro group, or pyrazole substituents.
- Biological assays : Test against targets (e.g., COX enzymes, microbial pathogens).
- Computational modeling : Docking studies (AutoDock Vina) to predict binding affinity to active sites . Example table for SAR:
| Derivative | Substituent (R) | IC (µM) | Notes |
|---|---|---|---|
| 1a | -NO | 12.5 | Baseline |
| 1b | -NH | >100 | Reduced activity |
| 1c | -CF | 8.2 | Enhanced lipophilicity |
Data Contradiction Analysis
Q. How to address conflicting bioassay results between in vitro and in vivo models?
- Pharmacokinetics : Assess compound stability (e.g., plasma protein binding, metabolic clearance).
- Bioavailability : Measure plasma concentrations via LC-MS to confirm effective dosing.
- Model limitations : Use humanized mouse models or 3D organoids for better translational relevance .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
